molecular formula C10H17NO4 B8555804 2-Ethylhexyl isocyanatocarbonate CAS No. 62724-16-7

2-Ethylhexyl isocyanatocarbonate

Cat. No.: B8555804
CAS No.: 62724-16-7
M. Wt: 215.25 g/mol
InChI Key: ZVKNHRRUOLQYPL-UHFFFAOYSA-N
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Description

2-Ethylhexyl isocyanatocarbonate is an organic compound that belongs to the isocyanate family. Isocyanates are characterized by the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes, coatings, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl isocyanatocarbonate can be synthesized through several methods. One common method involves the reaction of an alcohol with phosgene, followed by the addition of an amine . Another method includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant . Additionally, the Curtius rearrangement, which involves the degradation of an acyl azide to an isocyanate and nitrogen gas, is also used .

Industrial Production Methods

The industrial production of isocyanates, including 2-ethylhexyloxycarbonyl isocyanate, predominantly relies on the phosgene process. This method involves the reaction of an amine with phosgene to produce the isocyanate . due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

2-Ethylhexyl isocyanatocarbonate can be compared with other isocyanates such as:

Uniqueness

This compound is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties compared to other isocyanates. This uniqueness makes it particularly suitable for specific industrial applications such as the production of flexible and durable polyurethanes .

Properties

CAS No.

62724-16-7

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethylhexyl isocyanato carbonate

InChI

InChI=1S/C10H17NO4/c1-3-5-6-9(4-2)7-14-10(13)15-11-8-12/h9H,3-7H2,1-2H3

InChI Key

ZVKNHRRUOLQYPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)ON=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

138.6 g of 2-ethylhexyl carbamate were initially introduced in melted form and 93 g of phosgene were passed into the melt at 80° C. within 3.25 hours, the gas outlet stream being passed through a reflux condenser cooled to -78° C. 800 g of chlorobenzene and 5.0 g of methylstearylformamide were then added, the mixture was heaLed to 120° C., and 48 g of phosgene were passed into the mixture within 3 hours. The mixture was stirred for a further 1 hour at 130° C. and excess phosgene was subsequently blown out using nitrogen. Subsequent distillation produced 135.5 g (=85% of theory) of 2-ethylhexyloxycarbonyl isocyanate having a boiling point of 45°-60° C. at 0.13-0.4 mbar.
Quantity
138.6 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylstearylformamide
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
800 g
Type
solvent
Reaction Step Four
Name
2-ethylhexyloxycarbonyl isocyanate
Yield
85%

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